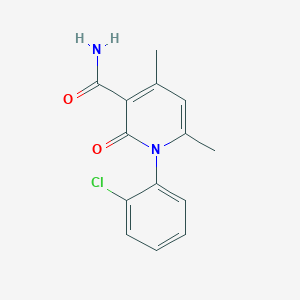

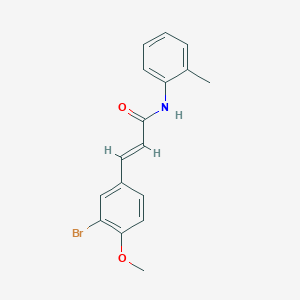

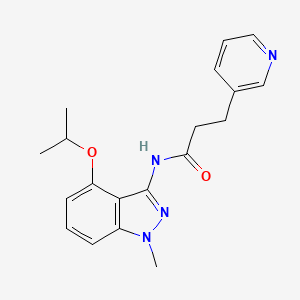

3-(3-bromo-4-methoxyphenyl)-N-(2-methylphenyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar acrylamide compounds typically involves acylation processes. For example, N-(2-Bromo-4-methoxyphenyl)acrylamide can be synthesized by the acylation of 2-bromo-4-methoxyaniline with acryloyl chloride, resulting in a high yield of 95.7%. This process is influenced by factors such as the molar ratio of reactants, reaction temperature, time, and the addition of alkali, highlighting the procedure's simplicity and environmental friendliness (Yuan Jia-cheng, 2012).

Molecular Structure Analysis

The molecular structure of acrylamide derivatives can be elucidated using X-ray diffraction and DFT calculations. For instance, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using these methods, revealing its crystallization in a triclinic system with specific lattice constants. The study also included molecular geometry, vibrational frequencies, HOMO and LUMO energies, and antioxidant properties, providing a comprehensive understanding of the compound's structure and reactivity (S. Demir et al., 2015).

Chemical Reactions and Properties

Acrylamide derivatives participate in various chemical reactions, such as polymerization, to form novel copolymers. For example, N-(4-Bromophenyl)-2-methacrylamide underwent radical-initiated copolymerization with 2-acrylamido-2-methyl-1-propanesulfonic acid, resulting in copolymers characterized by FTIR, NMR spectroscopy, and reactivity ratios. This study highlights the statistical nature of the copolymer and explores its thermal properties and antimicrobial effects (A. Delibaş, C. Soykan, 2007).

Physical Properties Analysis

The solubility of acrylamide derivatives in various solvents is crucial for their application in industrial processes. A study on N-[(4-bromo-3,5-difluorine)phenyl]acrylamide revealed its solubility in methanol–ethanol mixtures at different temperatures, providing essential data for product and process design (Xinding Yao et al., 2010).

Chemical Properties Analysis

The reactivity of acrylamide derivatives towards other chemical species is a key aspect of their chemical properties. For instance, the synthesis and radical polymerization of specific phthalic acid derivatives from acrylamides showed varying reactivities and hydrolysis resistance in aqueous media, essential for applications in adhesive formulations (Iris Lamparth et al., 2014).

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Acrylamide derivatives have been explored for their potential as corrosion inhibitors, a vital application in industrial chemistry. A study on synthetic acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, has demonstrated significant efficacy in inhibiting copper corrosion in nitric acid solutions. This research highlights the potential of acrylamide derivatives in protecting metal surfaces, contributing to longer material lifespans and reduced maintenance costs in industrial settings (Ahmed Abu-Rayyan et al., 2022).

Biomedical Research

Acrylamide derivatives have also found applications in biomedical research, particularly in drug delivery systems and as scaffolds for tissue engineering. For instance, poly(N-isopropyl acrylamide) is a thermoresponsive polymer widely investigated for its potential in drug delivery applications. Controlled polymerization techniques have been developed to synthesize such polymers at room temperature, offering precise control over their properties for targeted drug delivery (Anthony J Convertine et al., 2004).

Organic Synthesis and Polymerization

In organic chemistry, acrylamide derivatives are key intermediates in the synthesis of a wide range of compounds. For example, the synthesis of N-(2-Bromo-4-methoxyphenyl)acrylamide through acylation has been reported, demonstrating a method with high yield, simple operation, and environmental friendliness (Yuan Jia-cheng, 2012). Such methodologies facilitate the production of acrylamide derivatives for further applications in material science and pharmacology.

Solubility Studies and Material Design

Understanding the solubility of acrylamide derivatives in various solvents is crucial for their application in material design and pharmaceutical formulations. Studies on the solubilities of similar compounds, like N-[(4-bromo-3,5-difluorine)phenyl]acrylamide, in methanol–ethanol solutions provide essential data for process design and product development in the chemical industry (Xinding Yao et al., 2010).

Propiedades

IUPAC Name |

(E)-3-(3-bromo-4-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO2/c1-12-5-3-4-6-15(12)19-17(20)10-8-13-7-9-16(21-2)14(18)11-13/h3-11H,1-2H3,(H,19,20)/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGZVVBSHHXMDO-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C=CC2=CC(=C(C=C2)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)/C=C/C2=CC(=C(C=C2)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(3-bromo-4-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(1-piperidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5571996.png)

![N-[(2-aminopyrimidin-5-yl)methyl]-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572025.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N,N-diphenylacetamide](/img/structure/B5572036.png)

![5-[(2,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5572043.png)

![5-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5572050.png)

![3-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5572058.png)